2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(FURAN-2-YL)METHYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a chromeno-pyrrole system, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(FURAN-2-YL)METHYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a chromeno-pyrrole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(FURAN-2-YL)METHYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(FURAN-2-YL)METHYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(FURAN-2-YL)METHYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds with similar furan rings but different substituents.
Chromeno-Pyrrole Compounds: Molecules with the same core structure but varying functional groups.
Nitrophenyl Compounds: Chemicals with nitrophenyl groups attached to different core structures.
Uniqueness
2-[(FURAN-2-YL)METHYL]-7-METHYL-1-(4-NITROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a furan ring, a chromeno-pyrrole system, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H16N2O6 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16N2O6/c1-13-4-9-18-17(11-13)21(26)19-20(14-5-7-15(8-6-14)25(28)29)24(23(27)22(19)31-18)12-16-3-2-10-30-16/h2-11,20H,12H2,1H3 |
InChI Key |
YLASQMQTRJWXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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